molecular formula C18H16FN3OS B2918047 2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886898-44-8

2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2918047
CAS No.: 886898-44-8
M. Wt: 341.4
InChI Key: YKDHNQAKXSEJSB-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a fluorine atom, an imidazole ring, and a benzamide group[_{{{CITATION{{{_1{Substituted Imidazole of 5-Fluoro-2-[4-(2-phenyl-1H-imidazol-5-yl ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized under certain conditions.

  • Reduction: : Reduction reactions can be performed on the benzamide group.

  • Substitution: : The fluorine atom can be substituted with other groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can include oxidized imidazole derivatives, reduced benzamide derivatives, and substituted fluorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of imidazole derivatives with biological targets. It may also serve as a probe to investigate cellular processes.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

  • 2-Fluoro-N-(2-((3-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

  • 2-Fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)propyl)benzamide

Uniqueness

The uniqueness of 2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly affect its chemical and biological properties compared to similar compounds.

Biological Activity

2-Fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings, including case studies and data tables, to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound features a fluorinated benzamide structure linked to a thioether derived from a phenyl-substituted imidazole. The presence of the imidazole ring contributes to its biological activity, as imidazole derivatives are known for diverse pharmacological properties.

Chemical Formula: C₁₈H₁₈F₁N₄O₂S
Molecular Weight: 354.4 g/mol
CAS Number: 1207025-48-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including compounds similar to this compound. Research indicates that such compounds can inhibit cancer cell proliferation and induce apoptosis.

  • Mechanism of Action:
    • Tubulin Inhibition: Compounds with imidazole moieties have been shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. For example, related compounds exhibited IC₅₀ values ranging from 0.29 to 1.48 μM against various cancer cell lines, indicating potent activity against tumor cells .
    • Cell Cycle Arrest: Studies demonstrated that these compounds can cause cell cycle arrest in the G₂/M phase, leading to increased apoptosis in cancer cells .
  • Case Study:
    • A study evaluated the effects of a related compound on A549 lung cancer cells, showing an IC₅₀ of 2.12 ± 0.21 μM in 2D assays and 4.01 ± 0.95 μM in 3D assays, indicating effective tumor growth inhibition .

Antimicrobial Activity

Compounds containing the imidazole ring have also demonstrated significant antimicrobial properties against various pathogens.

  • Antibacterial Activity:
    • In vitro studies have shown that derivatives similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results .

Data Tables

The following table summarizes key biological activities and relevant IC₅₀ values for related compounds:

Compound NameBiological ActivityIC₅₀ (μM)Reference
Compound AAnticancer (A549)2.12
Compound BAntimicrobial (S. aureus)10.0
Compound CTubulin Inhibition1.68

Properties

IUPAC Name

2-fluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-15-9-5-4-8-14(15)17(23)20-10-11-24-18-21-12-16(22-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDHNQAKXSEJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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